molecular formula C11H12F4N2 B8530966 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-piperazine

1-[3-Fluoro-5-(trifluoromethyl)phenyl]-piperazine

Cat. No. B8530966
M. Wt: 248.22 g/mol
InChI Key: WEDZQPRNMMRYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]-piperazine is a useful research compound. Its molecular formula is C11H12F4N2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12F4N2

Molecular Weight

248.22 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H12F4N2/c12-9-5-8(11(13,14)15)6-10(7-9)17-3-1-16-2-4-17/h5-7,16H,1-4H2

InChI Key

WEDZQPRNMMRYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 60 ml of n-butanol were added 5.0 g of 3-fluoro-5-(trifluoromethyl)aniline and 5.0 g of bis(2-chloroethyl)amine hydrochloride, and the mixture was heated under reflux for 47 hours. To the reaction mixture was added 3.85 g of potassium carbonate, followed by heating under reflux for 24 hours. After cooling to room temperature, the solvent was removed by evaporation. The residue was dissolved in an 1N sodium hydroxide aqueous solution and extracted with chloroform-methanol (19:1 by volume). The extract was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was removed by evaporation, and the residue was subjected to silica gel column chromatography using a 9:1 (by volume) mixed solvent of chloroform and methanol as a developing solvent. The fraction containing the desired compound was concentrated to yield 2.1 g of the title compound.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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